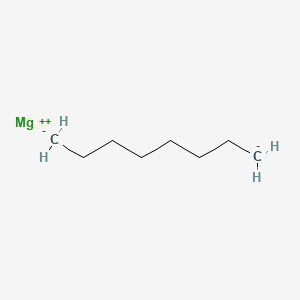
Magnesium octane-1,8-diide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium octane-1,8-diide is an organomagnesium compound that features two magnesium atoms bonded to the terminal carbon atoms of an octane chain This compound is part of the broader class of organometallic compounds, which are known for their reactivity and utility in various chemical processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Magnesium octane-1,8-diide can be synthesized through the reaction of 1,8-diiodooctane with magnesium metal in an ethereal solvent such as diethyl ether. The reaction typically proceeds as follows: [ \text{C}8\text{H}{16}\text{I}_2 + 2\text{Mg} \rightarrow \text{C}8\text{H}{16}\text{Mg}_2 ]
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, its industrial production would likely involve similar methods but on a larger scale. The use of continuous flow reactors and advanced purification techniques would be essential to ensure the high purity and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Magnesium octane-1,8-diide undergoes several types of chemical reactions, including:
Oxidation: Reacts with oxygen to form magnesium oxide and other by-products.
Reduction: Can reduce various organic compounds, acting as a strong nucleophile.
Substitution: Participates in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Typically requires exposure to air or oxygen at elevated temperatures.
Reduction: Often involves reactions with carbonyl compounds under anhydrous conditions.
Substitution: Reactions with alkyl halides or other electrophiles in the presence of a suitable solvent like tetrahydrofuran (THF).
Major Products:
Oxidation: Magnesium oxide and octane derivatives.
Reduction: Alcohols and other reduced organic compounds.
Substitution: New carbon-carbon bonds forming various organic products.
Wissenschaftliche Forschungsanwendungen
Magnesium octane-1,8-diide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for forming carbon-carbon bonds.
Medicine: Could be used in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism by which magnesium octane-1,8-diide exerts its effects involves the transfer of electrons from the magnesium atoms to the organic substrate. This electron transfer facilitates various chemical reactions, such as nucleophilic substitutions and reductions. The molecular targets include carbonyl groups, halides, and other electrophilic centers in organic molecules.
Vergleich Mit ähnlichen Verbindungen
- Magnesium ethylate
- Magnesium butylate
- Magnesium hexylate
Comparison: Magnesium octane-1,8-diide is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to shorter-chain analogs. This longer chain can influence the solubility, reactivity, and overall stability of the compound, making it suitable for specific applications where other magnesium organometallics might not be as effective.
Eigenschaften
CAS-Nummer |
36706-76-0 |
|---|---|
Molekularformel |
C8H16Mg |
Molekulargewicht |
136.52 g/mol |
IUPAC-Name |
magnesium;octane |
InChI |
InChI=1S/C8H16.Mg/c1-3-5-7-8-6-4-2;/h1-8H2;/q-2;+2 |
InChI-Schlüssel |
RDPWYYYJHCTTBT-UHFFFAOYSA-N |
Kanonische SMILES |
[CH2-]CCCCCC[CH2-].[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


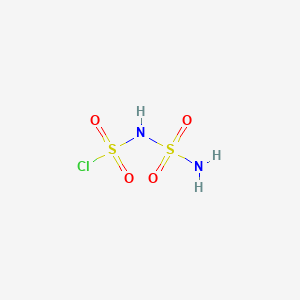
![Dibenzo[b,d]thiophene-1-carboxylic acid](/img/structure/B14684266.png)
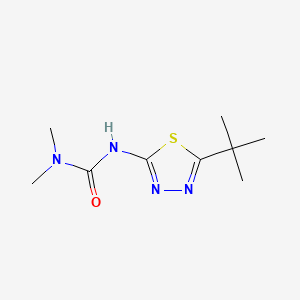
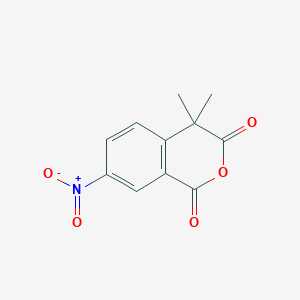
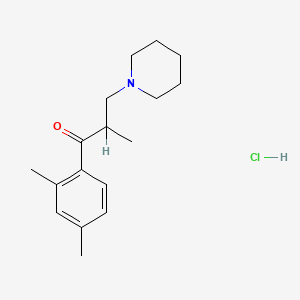
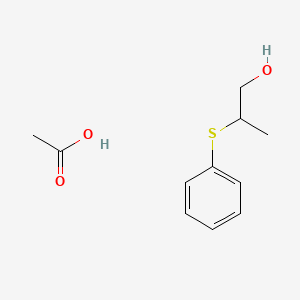

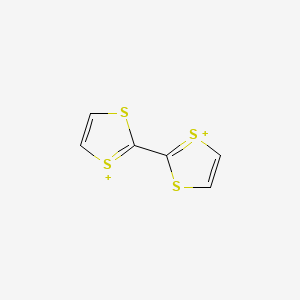
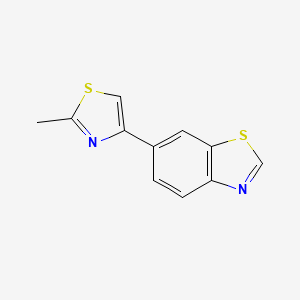
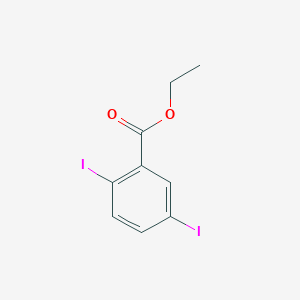
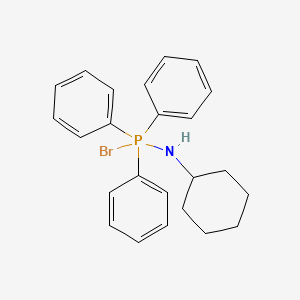
![Octadecahydrocyclopenta[15]annulene](/img/structure/B14684344.png)
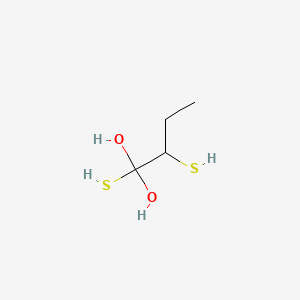
![N-[bis(aziridin-1-yl)phosphoryl]-4-methylbenzamide](/img/structure/B14684349.png)
